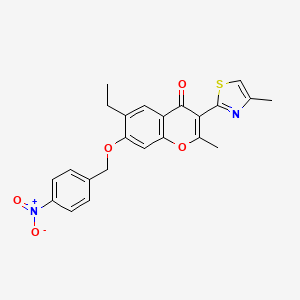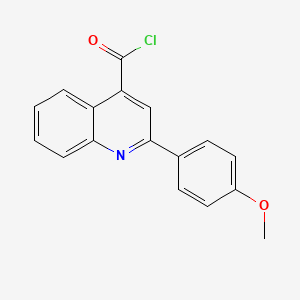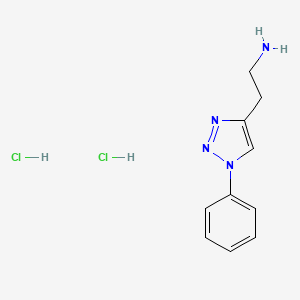![molecular formula C16H25N3O2S B2894681 3-methoxy-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide CAS No. 2309312-72-7](/img/structure/B2894681.png)
3-methoxy-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide, also known as MT-45, is a synthetic opioid analgesic drug that belongs to the piperidine class of compounds. It was first synthesized in the 1970s by a team of researchers at the University of Michigan, and has since been used in scientific research as a tool to study the opioid receptor system.
Aplicaciones Científicas De Investigación
Novel Inhibitors Development
Research has led to the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. Such compounds have shown significant in vivo efficacy and favorable pharmacokinetic profiles, advancing into phase I clinical trials for their therapeutic potential against certain types of cancers (Schroeder et al., 2009).
Antibacterial and Antifungal Activities
Thiophene-carboxamide derivatives have been identified with antibacterial and antifungal activities. The structural arrangement of these compounds, particularly their planar configurations and intermolecular hydrogen bonding, plays a crucial role in their biological activity (Vasu et al., 2005).
Cytotoxicity Against Cancer Cells
The synthesis and characterization of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides have been conducted, revealing their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Such compounds could serve as leads for the development of new anticancer agents (Hassan et al., 2014).
Mecanismo De Acción
Target of Action
It is known that thiophene and its substituted derivatives, which are structurally similar to the compound , have a wide range of therapeutic properties . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Mode of Action
It is known that thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene, functions as a norepinephrine–dopamine reuptake inhibitor and/or releasing agent . It is likely that 3-methoxy-N-(thiophen-2-yl)-[1,4’-bipiperidine]-1’-carboxamide may have a similar mode of action.
Biochemical Pathways
It is known that thiopropamine is metabolized into active 4-hydroxymethiopropamine and thiophene s-oxides . These metabolites are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .
Pharmacokinetics
It is known that thiopropamine and especially its metabolite thiopropamine are excreted renally, unchanged .
Result of Action
It is known that thiophene derivatives are remarkably effective compounds with respect to their biological and physiological functions .
Action Environment
It is known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .
Propiedades
IUPAC Name |
4-(3-methoxypiperidin-1-yl)-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-21-14-4-2-8-19(12-14)13-6-9-18(10-7-13)16(20)17-15-5-3-11-22-15/h3,5,11,13-14H,2,4,6-10,12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSIJYPPGOBIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2CCN(CC2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[(Z)-2-Cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2894604.png)
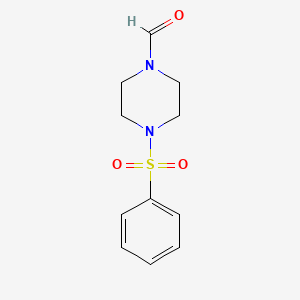

![1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894607.png)
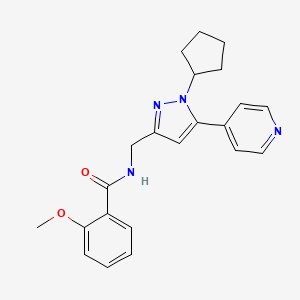
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2894612.png)
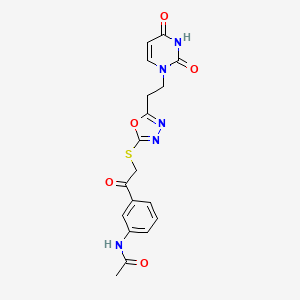
![2-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2894615.png)
![N-[4-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2894616.png)
